molecular formula C17H14N4O3 B11096540 N-(4-Methylphenyl)-1-{N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

N-(4-Methylphenyl)-1-{N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

Cat. No.: B11096540
M. Wt: 322.32 g/mol
InChI Key: VKUMAYYAWJRUEA-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is a complex organic compound with a unique structure that includes an indole moiety and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide typically involves the reaction of p-toluidine with formic acid and subsequent reactions with indole derivatives. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N'-[(2-hydroxy-1H-indol-3-yl)imino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C17H14N4O3/c1-10-6-8-11(9-7-10)18-16(23)17(24)21-20-14-12-4-2-3-5-13(12)19-15(14)22/h2-9,19,22H,1H3,(H,18,23)

InChI Key

VKUMAYYAWJRUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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